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molecular formula C21H21ClN6O3S B8786519 2-{4-[(4-CHLOROPHENYL)CARBAMOTHIOYL]PIPERAZIN-1-YL}-8-ETHYL-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID

2-{4-[(4-CHLOROPHENYL)CARBAMOTHIOYL]PIPERAZIN-1-YL}-8-ETHYL-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID

Cat. No. B8786519
M. Wt: 472.9 g/mol
InChI Key: NMACYVKZIUOPJV-UHFFFAOYSA-N
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Patent
US08497371B2

Procedure details

Pipemidic acid (58 mg, 0.191 mmol) and 4-chlorophenyl isothiocyanate (27 mg, 0.159 mmol) were used. Purification on silica yielded compound 28 in Table 1, below (50 mg, 67%). 1H NMR (300 MHz, CDCl3) δ 9.34 (s, 1H), 8.68 (s, 1H), 7.36-7.34 (m, 2H), 7.17 (d, J=8.70 Hz, 2H), 4.39-4.28 (m, 2H), 4.28-3.93 (m, 8H), 1.49 (t, J=6.68 Hz, 3H) ppm.

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][N:3]1[C:9]2[N:10]=[C:11]([N:14]3[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]3)[N:12]=[CH:13][C:8]=2[C:6](=[O:7])[C:5]([C:20]([OH:22])=[O:21])=[CH:4]1.[Cl:23][C:24]1[CH:29]=[CH:28][C:27]([N:30]=[C:31]=[S:32])=[CH:26][CH:25]=1>>[Cl:23][C:24]1[CH:29]=[CH:28][C:27]([NH:30][C:31]([N:17]2[CH2:18][CH2:19][N:14]([C:11]3[N:12]=[CH:13][C:8]4[C:6](=[O:7])[C:5]([C:20]([OH:22])=[O:21])=[CH:4][N:3]([CH2:2][CH3:1])[C:9]=4[N:10]=3)[CH2:15][CH2:16]2)=[S:32])=[CH:26][CH:25]=1

Inputs

Step One
Name
Quantity
58 mg
Type
reactant
Smiles
CCN1C=C(C(=O)C2=C1N=C(N=C2)N3CCNCC3)C(=O)O
Step Two
Name
Quantity
27 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)N=C=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification on silica yielded compound 28 in Table 1

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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